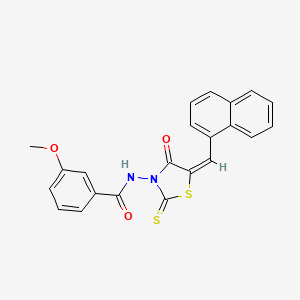

![molecular formula C13H16BrNO3 B2788728 8-(5-溴吡啶-2-基)-1,4-二氧杂螺[4.5]癸烷-8-醇 CAS No. 708274-37-7](/img/structure/B2788728.png)

8-(5-溴吡啶-2-基)-1,4-二氧杂螺[4.5]癸烷-8-醇

描述

科学研究应用

Synthesis of Biologically Active Compounds

This spirocyclic compound serves as a precursor in the synthesis of various biologically active compounds. Its unique structure, which includes a spirocyclic framework and a bromopyridyl moiety, makes it a valuable scaffold for developing new pharmaceuticals .

FGFR4 Inhibition for Cancer Therapy

One of the applications of derivatives of this compound is as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4), which is a potential target for the treatment of hepatocellular carcinoma . This application is particularly significant given the need for novel cancer therapies.

Vanin-1 Enzyme Inhibition

Derivatives of the compound have been studied for their role as inhibitors of the vanin-1 enzyme. Vanin-1 plays a crucial role in metabolism and inflammation, and its inhibition can be beneficial in treating related disorders .

17β-HSD1 Inhibition

The compound is also used in the synthesis of inhibitors for 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1). These inhibitors are important in the treatment or prevention of diseases associated with steroid hormones or conditions that require a reduction in the concentration of endogenous estradiol .

sGC Stimulants for Disease Treatment

Spirocyclic derivatives containing this compound have been identified as stimulants of soluble Guanylate Cyclase (sGC), both NO-independent and heme-dependent. These stimulants are useful in the treatment of a variety of diseases, showcasing the compound’s versatility in therapeutic applications .

Asymmetric Synthesis

The compound’s structure is advantageous for use in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals. Its spirocyclic nature can induce chirality, which is essential for the biological activity of many drugs .

属性

IUPAC Name |

8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXWFQPXVACYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)

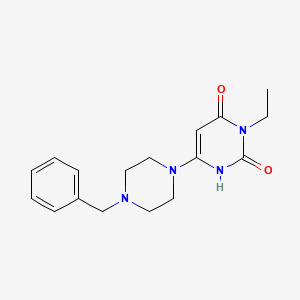

![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)

![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)

![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)

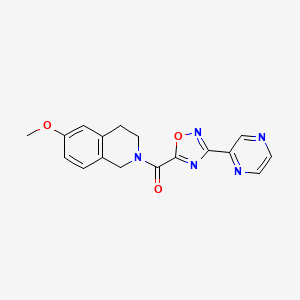

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2788654.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)

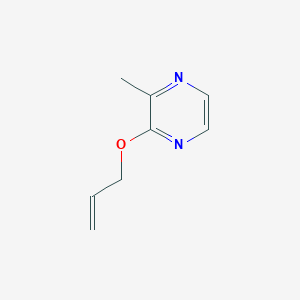

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2788660.png)